molecular formula C19H28O4 B12831851 4-(11-Carboxyundecyl)benzoic acid

4-(11-Carboxyundecyl)benzoic acid

Katalognummer: B12831851
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: GUCYIQLUWWTRLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(11-Carboxyundecyl)benzoic acid is an organic compound that belongs to the class of carboxylic acids. It features a benzoic acid moiety attached to an undecyl chain with a terminal carboxyl group. This compound is of interest due to its unique structure, which combines the properties of both benzoic acid and long-chain carboxylic acids.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(11-Carboxyundecyl)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with benzoic acid and 11-bromoundecanoic acid.

    Reaction: The benzoic acid is subjected to a Friedel-Crafts acylation reaction with 11-bromoundecanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(11-Carboxyundecyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Halogenated benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

4-(11-Carboxyundecyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(11-Carboxyundecyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxyl groups can form hydrogen bonds with amino acid residues in proteins, influencing their activity. The long undecyl chain allows the compound to integrate into lipid bilayers, affecting membrane properties and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoic Acid: A simpler aromatic carboxylic acid with a single carboxyl group.

    Undecanoic Acid: A long-chain carboxylic acid with a single carboxyl group at the end of an undecyl chain.

    4-(10-Carboxydecyl)benzoic Acid: Similar structure but with a shorter decyl chain.

Uniqueness

4-(11-Carboxyundecyl)benzoic acid is unique due to its combination of a benzoic acid moiety and a long undecyl chain, providing both aromatic and aliphatic properties. This dual nature allows it to participate in a wide range of chemical reactions and interact with various biological systems, making it a versatile compound in research and industrial applications.

Eigenschaften

Molekularformel

C19H28O4

Molekulargewicht

320.4 g/mol

IUPAC-Name

4-(11-carboxyundecyl)benzoic acid

InChI

InChI=1S/C19H28O4/c20-18(21)11-9-7-5-3-1-2-4-6-8-10-16-12-14-17(15-13-16)19(22)23/h12-15H,1-11H2,(H,20,21)(H,22,23)

InChI-Schlüssel

GUCYIQLUWWTRLD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CCCCCCCCCCCC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.